Cas no 2803863-68-3 (3-bromo-1-ethyl-1H-pyrazole-5-carbaldehyde)

3-Bromo-1-ethyl-1H-pyrazole-5-carbaldehyde is a versatile heterocyclic compound featuring a bromo-substituted pyrazole core with an ethyl group at the 1-position and a formyl group at the 5-position. This structure makes it a valuable intermediate in organic synthesis, particularly for constructing pharmacologically active molecules and agrochemicals. The bromine substituent enhances reactivity for further functionalization via cross-coupling reactions, while the aldehyde group offers a handle for condensation or nucleophilic addition. Its well-defined reactivity profile and stability under standard conditions make it suitable for applications in medicinal chemistry and material science. The compound is typically supplied with high purity, ensuring consistent performance in synthetic workflows.
3-bromo-1-ethyl-1H-pyrazole-5-carbaldehyde structure
2803863-68-3 structure
Product Name:3-bromo-1-ethyl-1H-pyrazole-5-carbaldehyde
CAS No:2803863-68-3
MF:C6H7BrN2O
MW:203.036580324173
CID:5465222
PubChem ID:165771068
Update Time:2025-05-20

3-bromo-1-ethyl-1H-pyrazole-5-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-bromo-1-ethyl-1H-pyrazole-5-carbaldehyde
    • Z4531781993
    • Inchi: 1S/C6H7BrN2O/c1-2-9-5(4-10)3-6(7)8-9/h3-4H,2H2,1H3
    • InChI Key: PBAKAQGBUYYVQW-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=O)N(CC)N=1

Computed Properties

  • Exact Mass: 201.97418 g/mol
  • Monoisotopic Mass: 201.97418 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 131
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 34.9
  • Molecular Weight: 203.04

3-bromo-1-ethyl-1H-pyrazole-5-carbaldehyde Pricemore >>

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Additional information on 3-bromo-1-ethyl-1H-pyrazole-5-carbaldehyde

3-Bromo-1-Ethyl-1H-Pyrazole-5-Carbaldehyde: A Comprehensive Overview

The compound 3-bromo-1-ethyl-1H-pyrazole-5-carbaldehyde, with the CAS number 2803863-68-3, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which are known for their versatile applications in drug discovery and materials science. The structure of this molecule features a pyrazole ring substituted with a bromine atom at position 3, an ethyl group at position 1, and a carbaldehyde group at position 5. These substituents contribute to its unique chemical properties and reactivity.

Recent studies have highlighted the potential of pyrazole derivatives, including 3-bromo-1-ethyl-1H-pyrazole-5-carbaldehyde, as promising candidates for the development of new therapeutic agents. For instance, researchers have explored its role as a building block in the synthesis of bioactive compounds with anti-inflammatory, antioxidant, and anticancer properties. The presence of the bromine atom at position 3 introduces electronic effects that can modulate the molecule's reactivity, making it an ideal substrate for various organic transformations.

In terms of synthesis, 3-bromo-1-ethyl-1H-pyrazole-5-carbaldehyde can be prepared through a variety of routes, including condensation reactions and nucleophilic substitutions. One common method involves the reaction of ethyl hydrazine with an appropriate aldehyde or ketone in the presence of an acid catalyst. The introduction of the bromine substituent can be achieved via electrophilic substitution or through radical-mediated processes. These synthetic strategies not only highlight the molecule's versatility but also underscore its potential for further functionalization.

The pharmacological properties of 3-bromo-1-ethyl-1H-pyrazole-5-carbaldehyde have been extensively studied in recent years. Preclinical studies suggest that this compound exhibits potent anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways. Additionally, its antioxidant properties make it a potential candidate for combating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.

In the field of materials science, pyrazole derivatives like 3-bromo-1-ethyl-1H-pyrazole-5-carbaldehyde have shown promise as precursors for the synthesis of advanced materials, including coordination polymers and metalloorganic frameworks (MOFs). The carbaldehyde group serves as a coordinating unit, enabling the formation of stable metal-ligand bonds. This property has led to investigations into its use in catalysis, sensing, and energy storage applications.

The environmental impact and toxicity profile of 3-bromo-1-ethyl-pyrazole-carbaldehyde are critical considerations for its industrial applications. Recent studies have focused on assessing its biodegradability and potential ecotoxicological effects. Initial findings indicate that under certain conditions, this compound can undergo microbial degradation, reducing its persistence in aquatic environments. However, further research is needed to fully understand its environmental fate and risks.

In conclusion, 3-bromo-1-ethyl strong>-< strong >pyrazole strong >- strong >carbaldehyde represents a valuable molecule with diverse applications across multiple disciplines. Its unique chemical structure, coupled with its promising biological and materials properties, positions it as a key player in future research and development efforts. As scientific advancements continue to unfold, this compound is likely to find new uses that further enhance its significance in both academic and industrial settings.

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